molecular formula C16H16N2O5S B15102018 (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B15102018
M. Wt: 348.4 g/mol
InChI Key: LRLAYGAUUITJKN-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by the presence of a morpholine ring, a thiazole ring, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the morpholine ring. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under acidic conditions.

    Formation of the Morpholine Ring: This involves the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Coupling Reaction: The thiazole and morpholine rings are then coupled using a suitable linker, such as a phenoxyacetic acid derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biology, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)acetic acid: A simpler analog with a morpholine ring and acetic acid moiety.

    4-Morpholin-4-ylbutanoic acid: Contains a morpholine ring and a butanoic acid moiety.

    4-Morpholinecarbonyl chloride: A derivative with a morpholine ring and a carbonyl chloride group.

Uniqueness

(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of a morpholine ring, a thiazole ring, and a phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H16N2O5S/c19-14(20)10-23-12-4-2-1-3-11(12)9-13-15(21)17-16(24-13)18-5-7-22-8-6-18/h1-4,9H,5-8,10H2,(H,19,20)/b13-9+

InChI Key

LRLAYGAUUITJKN-UKTHLTGXSA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=CC=C3OCC(=O)O)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3OCC(=O)O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.